molecular formula C18H23N3O2 B8250184 tert-butyl (2S)-2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

tert-butyl (2S)-2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B8250184
M. Wt: 313.4 g/mol
InChI Key: HWFTXTHMZXBTKL-HNNXBMFYSA-N
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Description

Chemical Structure and Properties
The compound "tert-butyl (2S)-2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate" (CAS: 1252037-59-4) features a pyrrolidine ring with an (S)-configuration at the second carbon. This carbon is bonded to a 5-phenyl-substituted imidazole ring, while the tert-butoxycarbonyl (Boc) group protects the pyrrolidine nitrogen. Key physicochemical properties include:

  • Molecular formula: C₁₈H₂₃N₃O₂
  • Molecular weight: 313.39 g/mol
  • Purity: ≥99.63% (HPLC)
  • Appearance: Off-white to yellow solid .

Synthesis The synthesis involves coupling N-Boc-L-proline with 2-bromoacetophenone in dichloromethane (DCM) using 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC) as a coupling agent. After purification via column chromatography, the Boc-protected intermediate is isolated in high yield (85%) .

Applications This compound serves as a key intermediate in medicinal chemistry, particularly in developing inhibitors targeting protein-protein interactions (e.g., MIA-fibronectin in melanoma) . The Boc group enhances solubility and facilitates subsequent deprotection for further functionalization.

Properties

IUPAC Name

tert-butyl (2S)-2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-18(2,3)23-17(22)21-11-7-10-15(21)16-19-12-14(20-16)13-8-5-4-6-9-13/h4-6,8-9,12,15H,7,10-11H2,1-3H3,(H,19,20)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFTXTHMZXBTKL-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Imidazole Ring: This step often involves the use of an imidazole precursor and a coupling reagent to attach the imidazole ring to the pyrrolidine ring.

    Addition of the Phenyl Group: The phenyl group can be introduced through a substitution reaction, often using a phenyl halide and a base.

    Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (2S)-2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or imidazole rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

The compound exhibits various pharmacological activities, making it a candidate for further research in therapeutic applications:

  • Analgesic and Anti-inflammatory Effects : Research has demonstrated that derivatives of imidazole, including those similar to tert-butyl (2S)-2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, show potent analgesic and anti-inflammatory properties. These compounds can modulate pain pathways and reduce inflammation, which is critical for treating conditions like arthritis and neuropathic pain .
  • Anticonvulsant Activity : Studies have indicated that certain imidazole derivatives can act as antagonists to the TRPV1 receptor, which is involved in pain signaling. This suggests potential uses in epilepsy and other seizure disorders .

Case Study 1: Analgesic Properties

In a study focusing on new analgesic compounds, derivatives similar to this compound were synthesized and evaluated for their efficacy in pain models. Results indicated significant reductions in pain response compared to control groups, highlighting their potential for clinical use .

Case Study 2: Anticonvulsant Activity

Another study investigated the anticonvulsant effects of imidazole derivatives on animal models of epilepsy. The results showed that compounds structurally related to this compound significantly increased seizure thresholds without affecting motor function, suggesting a favorable safety profile for future development .

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of this compound differ primarily in substituents on the imidazole or phenyl rings, which influence physicochemical properties, synthetic routes, and biological activity. Below is a detailed comparison:

Table 1: Structural Analogs and Key Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Source (Evidence)
Target Compound 5-phenyl C₁₈H₂₃N₃O₂ 313.39 Melanoma research intermediate
(S)-5-(4-bromophenyl) analog 5-(4-bromophenyl) C₁₈H₂₂BrN₃O₂ 397.29 (calc.) Enhanced halogen-mediated binding
(S)-5-iodoimidazole analog 5-iodo on imidazole C₁₂H₁₈IN₃O₂ 363.20 Potential radiolabeling applications
Boron-containing analog 4-(dioxaborolane)phenyl C₂₄H₃₄BN₃O₄ 439.36 Suzuki-Miyaura cross-coupling substrate
4-bromoimidazole analog 4-bromo on imidazole C₁₃H₂₀BrN₃O₂ 322.22 (calc.) Halogen bonding in crystallography
Dibromoimidazole analog 4,5-dibromo on imidazole C₁₂H₁₇Br₂N₃O₂ 394.00 (calc.) Dual halogen effects on reactivity

Crystallographic Insights

Structural validation via SHELX software confirms the (2S)-configuration of the pyrrolidine ring and planar geometry of the imidazole moiety. Halogen substituents (e.g., bromine) enhance crystallinity by facilitating π-π stacking and hydrogen bonding .

Biological Activity

The compound tert-butyl (2S)-2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₉N₃O₂
  • Molecular Weight : 237.3 g/mol
  • CAS Number : 1007882-58-7

Physical Properties

PropertyValue
Purity97%
Physical FormSolid
Storage TemperatureRefrigerator

Research indicates that this compound may act as an agonist for certain receptors, potentially influencing pathways related to metabolic regulation and neuroprotection. The imidazole ring in the structure is known for its role in biological systems, particularly in enzyme catalysis and receptor binding.

Pharmacological Effects

  • Adrenergic Receptor Modulation :
    • Some studies suggest that derivatives of pyrrolidine compounds can act on β3 adrenergic receptors, which are involved in energy metabolism and thermogenesis .
  • Antimicrobial Activity :
    • The compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent .
  • Neuroprotective Effects :
    • Preliminary studies indicate that similar compounds may offer neuroprotective benefits, potentially aiding in conditions like Alzheimer's disease through modulation of neurotransmitter systems.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various imidazole derivatives, including this compound. Results demonstrated significant inhibition of growth against Mycobacterium tuberculosis CYP121A1, highlighting its potential as a therapeutic agent for tuberculosis .

Case Study 2: Neuroprotective Properties

In a model assessing neuroprotection, derivatives exhibited reduced neuronal death in response to oxidative stress. This suggests that the compound may have applications in treating neurodegenerative diseases by protecting neuronal integrity .

Synthesis and Structure–Activity Relationship (SAR)

The synthesis of this compound has been optimized to enhance yield and purity. Structure–activity relationship studies have identified key functional groups that contribute to its biological activity, particularly focusing on the imidazole moiety's role in receptor interactions .

Comparative Analysis of Biological Activity

CompoundActivity TypeReference
tert-butyl (2S)-2-(5-pheny...Antimicrobial
Hydroxymethyl pyrrolidinesβ3 Adrenergic Agonist
N-Benzyl derivativesNeuroprotective

Q & A

Q. What is the established synthetic route for tert-butyl (2S)-2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate?

The compound is synthesized via a two-step procedure:

  • Step 1 : Condensation of BOC-L-proline [(S)-tert-butoxycarbonyl-proline] with 2-bromoacetophenone in dichloromethane using N,N-diisopropylethylamine as a base. This yields (S)-tert-butyl 2-(2-oxo-2-phenylethylcarbamoyl)pyrrolidine-1-carboxylate with 85% efficiency .
  • Step 2 : Cyclization to form the imidazole ring. The intermediate undergoes a thermal or acid-catalyzed reaction to generate the final product. Purification via silica gel chromatography (dichloromethane/methanol gradient) ensures high purity . Key considerations: Stereochemical integrity is maintained using enantiomerically pure BOC-L-proline.

Q. How is the stereochemical purity of the compound validated?

  • Chiral HPLC : Employing a chiral stationary phase (e.g., amylose or cellulose derivatives) to separate enantiomers.
  • Optical Rotation : Measured using a polarimeter (e.g., [α]²⁵D −55.0 in CHCl₃ for related pyrrolidine derivatives) .
  • X-ray Crystallography : Resolves absolute configuration; SHELXL software is widely used for refinement .

Q. What analytical techniques confirm structural identity?

  • NMR Spectroscopy : ¹H and ¹³C NMR data (e.g., δ 7.8–7.2 ppm for aromatic protons, δ 170–165 ppm for carbonyl carbons) .
  • HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., calculated [M+H]⁺ = 327.1814; observed = 327.1809) .

Advanced Research Questions

Q. How can conflicting NMR data be resolved during structural validation?

Discrepancies in coupling constants or chemical shifts may arise from dynamic processes (e.g., ring puckering in pyrrolidine). Solutions include:

  • Variable-Temperature NMR : Identifies conformational exchange broadening.
  • DFT Calculations : Predicts energetically favorable conformers and compares with experimental data.
  • X-ray Diffraction : Provides unambiguous bond lengths/angles .

Q. What strategies improve synthetic yield in large-scale preparations?

  • Catalytic Optimization : Replace stoichiometric bases (e.g., DIPEA) with catalytic DMAP or polymer-supported reagents .
  • Solvent Screening : Polar aprotic solvents (e.g., THF or DMF) enhance cyclization efficiency .
  • Flow Chemistry : Continuous reactors minimize side reactions (e.g., epimerization) .

Q. How does the compound’s stereochemical stability vary under acidic/basic conditions?

  • Racemization Risk : The (2S)-pyrrolidine center is susceptible to racemization in strong acids (e.g., TFA during BOC deprotection). Mitigation involves low-temperature deprotection (0–5°C) .
  • Stability Assays : Monitor optical rotation over time in varying pH conditions .

Q. What role does this compound play in drug discovery pipelines?

  • Intermediate for Kinase Inhibitors : The imidazole-pyrrolidine scaffold is a precursor for targeting ATP-binding domains (e.g., in anticancer agents) .
  • Peptide Mimetics : Used to constrain peptide backbones, enhancing metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl (2S)-2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Reactant of Route 2
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tert-butyl (2S)-2-(5-phenyl-1H-imidazol-2-yl)pyrrolidine-1-carboxylate

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